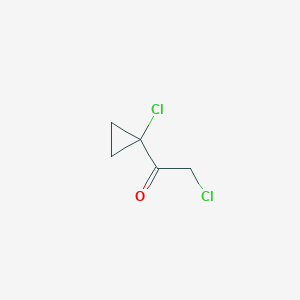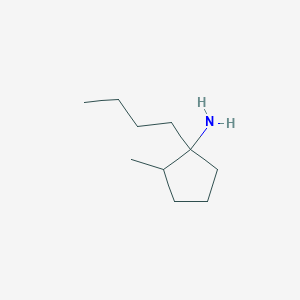
1-Butyl-2-methylcyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methylcyclopentan-1-amine, also known as BMCP, is a cyclic amine that has gained attention in scientific research due to its potential therapeutic applications. BMCP is a member of the cyclopentylamines family, which has been shown to have unique biological properties.
Mécanisme D'action
The exact mechanism of action of 1-Butyl-2-methylcyclopentan-1-amine is not fully understood. However, it is believed that 1-Butyl-2-methylcyclopentan-1-amine acts as a modulator of the GABAergic and dopaminergic systems in the brain. 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the release of GABA, an inhibitory neurotransmitter, and to modulate the activity of dopamine receptors. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic effects of 1-Butyl-2-methylcyclopentan-1-amine.
Effets Biochimiques Et Physiologiques
1-Butyl-2-methylcyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. In animal models, 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-Butyl-2-methylcyclopentan-1-amine has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 1-Butyl-2-methylcyclopentan-1-amine has been shown to increase the levels of antioxidants, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butyl-2-methylcyclopentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-Butyl-2-methylcyclopentan-1-amine is also stable and can be stored for long periods of time. However, there are also some limitations to using 1-Butyl-2-methylcyclopentan-1-amine in lab experiments. 1-Butyl-2-methylcyclopentan-1-amine has a relatively low solubility in water, which may limit its use in certain assays. In addition, 1-Butyl-2-methylcyclopentan-1-amine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for 1-Butyl-2-methylcyclopentan-1-amine research. One area of interest is the development of 1-Butyl-2-methylcyclopentan-1-amine-based drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the use of 1-Butyl-2-methylcyclopentan-1-amine as a tool compound in drug discovery and development. 1-Butyl-2-methylcyclopentan-1-amine may also have potential applications in the field of regenerative medicine, as it has been shown to increase the levels of BDNF. Further research is needed to fully understand the potential therapeutic applications of 1-Butyl-2-methylcyclopentan-1-amine and to optimize its pharmacological properties.
Méthodes De Synthèse
1-Butyl-2-methylcyclopentan-1-amine can be synthesized by the reaction of 1-butyl-2-methylcyclopentene with ammonia in the presence of a palladium catalyst. The reaction yields a mixture of two diastereomers, which can be separated by chromatography. The synthesis of 1-Butyl-2-methylcyclopentan-1-amine is relatively simple and can be scaled up for industrial production.
Applications De Recherche Scientifique
1-Butyl-2-methylcyclopentan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 1-Butyl-2-methylcyclopentan-1-amine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-Butyl-2-methylcyclopentan-1-amine has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders. In addition, 1-Butyl-2-methylcyclopentan-1-amine has been investigated for its potential use as a tool compound in drug discovery and development.
Propriétés
Numéro CAS |
114635-63-1 |
|---|---|
Nom du produit |
1-Butyl-2-methylcyclopentan-1-amine |
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-butyl-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-4-7-10(11)8-5-6-9(10)2/h9H,3-8,11H2,1-2H3 |
Clé InChI |
VXDLQUUGFQVFFI-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCC1C)N |
SMILES canonique |
CCCCC1(CCCC1C)N |
Synonymes |
Cyclopentanamine, 1-butyl-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



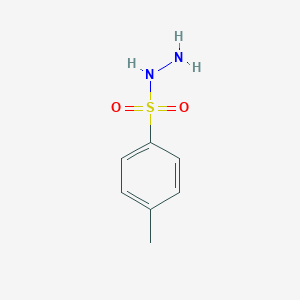
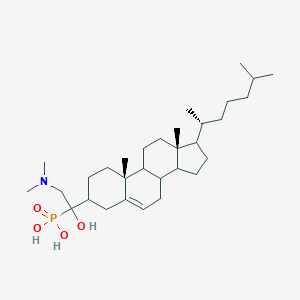

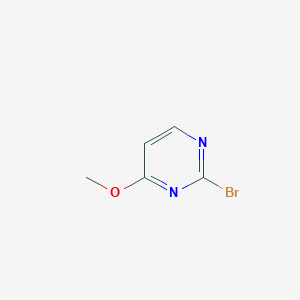


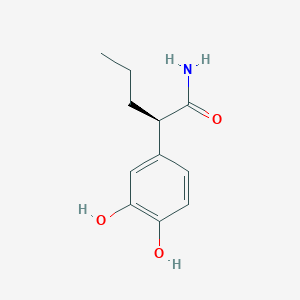
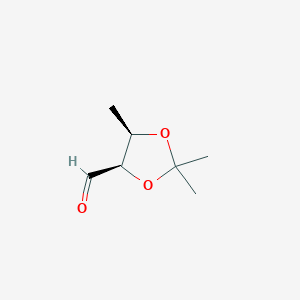
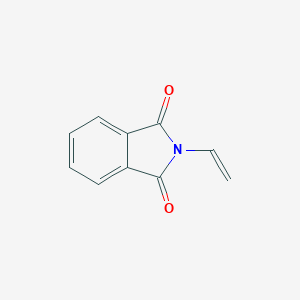
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)
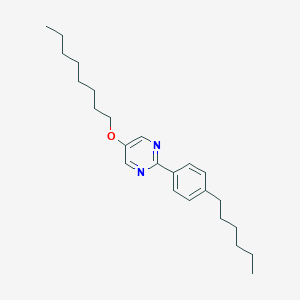
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)

